3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide
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Overview
Description
3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a benzylidene moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The resulting hydrazone intermediate is then coupled with a propanamide derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes . The benzylidene moiety may also interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 2-(2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO)-N-(3-METHOXYPHENYL)-2-OXOACETAMIDE
Uniqueness
Compared to similar compounds, 3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE is unique due to its specific structural features, such as the presence of both hydrazino and benzylidene groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H27N3O5 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]propanediamide |
InChI |
InChI=1S/C22H27N3O5/c1-22(2,13-15-5-8-17(26)9-6-15)24-20(27)12-21(28)25-23-14-16-7-10-18(29-3)19(11-16)30-4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27)(H,25,28)/b23-14+ |
InChI Key |
XWTHQORMNMPRLU-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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